3-Methoxy-2,4-dimethylpyridine
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Overview
Description
3-Methoxy-2,4-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of methoxy and dimethyl groups on the pyridine ring significantly influences the chemical properties and reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Methoxy-2,4-dimethylpyridine involves the reaction of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with sodium methoxide . This reaction typically occurs in a methanol solvent under reflux conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group replaces the chlorine atom.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2,4-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-2,4-dimethylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The methoxy and dimethyl groups can modulate the compound’s binding affinity and specificity for its molecular targets. In chemical reactions, the electron-donating methoxy group can activate the pyridine ring towards nucleophilic attack, facilitating various substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyridine: Lacks the methoxy group, resulting in different reactivity and applications.
3-Methoxy-2-methylpyridine: Similar structure but with only one methyl group, affecting its chemical properties.
4-Methoxy-2,6-dimethylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
3-Methoxy-2,4-dimethylpyridine is unique due to the specific positioning of the methoxy and dimethyl groups on the pyridine ring. This arrangement influences its reactivity, making it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
3-methoxy-2,4-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-9-7(2)8(6)10-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCIFIJEYYICFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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